molecular formula C21H26ClN B001050 Terbinafine Hydrochloride CAS No. 78628-80-5

Terbinafine Hydrochloride

カタログ番号: B001050
CAS番号: 78628-80-5
分子量: 327.9 g/mol
InChIキー: BWMISRWJRUSYEX-SZKNIZGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terbinafine hydrochloride (TFH) is a synthetic allylamine antifungal agent with the chemical name (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalene methanamine hydrochloride . It has a molecular weight of 327.9 g/mol and acts by selectively inhibiting fungal squalene epoxidase, a key enzyme in ergosterol biosynthesis. This mechanism leads to ergosterol depletion and accumulation of squalene, disrupting fungal cell membrane integrity and causing cell death .

TFH exhibits broad-spectrum activity against dermatophytes, molds (e.g., Aspergillus spp.), dimorphic fungi, and some yeasts (e.g., Candida albicans). It is fungicidal against dermatophytes and fungistatic against Candida spp. . Clinically, it is administered orally or topically for treating onychomycosis, tinea corporis, and cutaneous candidiasis . Pharmacokinetically, TFH is highly lipophilic, accumulating in skin, nails, and adipose tissues, with a bioavailability of ~40% and a half-life of 16–24 hours .

特性

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMISRWJRUSYEX-SZKNIZGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229223
Record name Terbinafine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78628-80-5
Record name Terbinafine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78628-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbinafine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbinafine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terbinafine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2E)-6,6,-Dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERBINAFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/012C11ZU6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

  • テルビナフィンは主に化学的経路で合成されます。
  • 工業生産方法には、6,6-ジメチルヘプト-2-エン-4-イン-1-イルメチルアミンとナフタレン-1-イルメチルクロリドの縮合が含まれます。
  • 反応条件および特定の合成経路は、製造元の機密情報です。
  • 化学反応の分析

    Mechanism of Action (Enzymatic Inhibition)

    Terbinafine hydrochloride inhibits squalene monooxygenase , a key enzyme in fungal ergosterol biosynthesis. The reaction mechanism involves:

    • Binding to the enzyme’s active site , preventing the conversion of squalene to lanosterol.
    • Accumulation of squalene , which disrupts fungal cell membrane integrity .
    Enzyme Target Reaction Outcome
    Squalene monooxygenaseInhibition of squalene → lanosterolErgosterol depletion, fungal cell death

    This specificity for fungal enzymes minimizes effects on human cholesterol synthesis .

    Analytical Reactions (Spectrophotometric Methods)

    Two validated spectrophotometric assays are used to quantify this compound:

    Assay 1 : Reaction with potassium permanganate in acidic medium (HCl) forms a colored product measured at 540 nm .
    Assay 2 : Reaction with bromate-bromide and methylene blue dye generates a stable chromophore at 678 nm .

    Reagent Reaction Time λmax (nm) Linearity Range
    KMnO₄/HCl5 minutes5402–30 µg/mL
    Bromate-bromide/dye15–20 minutes6781.5–6.0 µg/mL

    These methods demonstrate high sensitivity (LOD: 0.4–1.2 µg/mL) and are validated per ICH guidelines .

    Metabolic Reactions (Metabolism Pathways)

    This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP1A2, 2C9, 2C8, 2B6, 3A4):

    • Hydroxylation → Hydroxyterbinafine
    • N-demethylation → Desmethylhydroxyterbinafine
    • Oxidation → Carboxyterbinafine .
    Metabolite Primary Pathway Elimination Route
    HydroxyterbinafineCYP1A2/CYP2C9Urinary excretion
    DesmethylhydroxyterbinafineCYP3A4/CYP2B6Fecal excretion

    These pathways account for 80% urinary and 20% fecal elimination, with no unchanged drug detected in urine .

    科学的研究の応用

    Clinical Applications

    1.1 Treatment of Fungal Infections

    Terbinafine is primarily indicated for treating infections caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species, as well as yeast infections caused by Candida species. It is effective against conditions like:

    • Onychomycosis : Fungal infection of the nails.
    • Tinea capitis : Scalp ringworm.
    • Tinea corporis : Ringworm of the body.
    • Tinea cruris : Jock itch.

    Clinical studies have shown that terbinafine hydrochloride exhibits high cure rates. For instance, a study using 1% terbinafine cream reported complete cure rates of 80% at two weeks and 100% at three weeks for localized tinea infections .

    1.2 Comparative Efficacy

    In a randomized controlled trial comparing terbinafine to sertaconazole nitrate for tinea corporis and cruris, both treatments achieved similar efficacy, with terbinafine showing a complete cure rate of 80% after two weeks . This highlights its effectiveness relative to other antifungals.

    Innovative Formulations

    2.1 Nanogel Delivery Systems

    Recent research has focused on enhancing the delivery of terbinafine through innovative formulations such as pH-responsive nanogels. These systems aim to improve skin penetration and therapeutic efficacy against superficial fungal infections . The nanogel formulations demonstrated compatibility with TH and showed promising results in enhancing drug delivery.

    2.2 Multi-Ethosome Formulations

    A study investigated the use of multi-ethosomes for dermal targeting delivery of TH, which significantly improved antifungal activity against Candida albicans strains . The formulation enhanced the fluidity of the stratum corneum, allowing better drug penetration and reduced skin irritation compared to traditional formulations.

    Emerging Research Findings

    3.1 Ultrasonic Nebulization

    There is ongoing research into using nebulized formulations of TH for treating respiratory fungal infections. Studies indicate that nebulized TH can effectively deliver antifungal therapy in a clinical setting, potentially offering benefits over traditional oral or topical treatments .

    3.2 Case Studies on Resistance

    Research has documented cases where patients developed resistance to conventional antifungals, necessitating the use of TH as an alternative treatment option. For example, in cases of deep fungal infections caused by Exophiala dermatitidis, TH was administered successfully after initial treatment failures with other antifungals .

    Summary Table of Applications

    ApplicationDescriptionEfficacy Evidence
    OnychomycosisTreatment for nail fungal infectionsHigh cure rates reported in clinical trials
    Tinea CapitisEffective against scalp ringwormComplete cure rates up to 100%
    Tinea Corporis/CrurisTreats body and groin fungal infectionsComparable efficacy to sertaconazole
    Innovative FormulationsNanogels and multi-ethosomes enhance deliveryImproved penetration and reduced irritation
    Nebulized FormulationsPotential for treating respiratory fungal infectionsEmerging evidence supports efficacy

    作用機序

    類似化合物との比較

    Table 1: Key Properties of Terbinafine Hydrochloride and Comparable Antifungals

    Compound Class Molecular Weight (g/mol) Solubility (Water) logP Primary Target
    This compound Allylamine 327.9 0.15 mg/mL 5.9 Squalene epoxidase
    Naftifine hydrochloride Allylamine 317.3 0.10 mg/mL 6.1 Squalene epoxidase
    Butenafine hydrochloride Benzylamine 337.3 0.08 mg/mL 5.7 Squalene epoxidase
    Clotrimazole Azole 344.8 Insoluble 6.5 Lanosterol 14α-demethylase
    Ciclopirox olamine Hydroxypyridine 268.3 1.2 mg/mL 2.8 Metal ion chelation

    Notes:

    • Allylamines (terbinafine, naftifine) and benzylamines (butenafine) share a similar mechanism but differ in pharmacokinetics. TFH has superior water solubility compared to naftifine and butenafine, enhancing its formulation versatility .
    • Azoles (e.g., clotrimazole) target a later step in ergosterol synthesis, leading to fungistatic effects rather than fungicidal activity .

    Antifungal Efficacy

    Table 2: In Vitro and Clinical Efficacy Comparisons

    Compound EC50 for Botrytis cinerea (mg/L) Mycologic Cure Rate (Dermatophytes) Time to Cure (Weeks)
    This compound 0.80 85–92% 4–6
    Boscalid 1.56 N/A N/A
    Butenafine hydrochloride N/A 84–89% 6–8
    Clotrimazole N/A 62–70% 8–12

    Key Findings :

    • TFH demonstrated superior antifungal activity against Botrytis cinerea compared to boscalid, with an EC50 of 0.80 mg/L vs. 1.56 mg/L .
    • In clinical trials, TFH and butenafine showed statistically higher mycologic cure rates (85–92%) than clotrimazole (62–70%) .
    • TFH achieves faster cure times (4–6 weeks) due to its fungicidal action and tissue penetration .

    Formulation and Stability

    Table 3: Formulation Advancements and Challenges

    Compound Common Formulations Stability Issues Novel Delivery Systems
    This compound Creams, tablets, sprays Photodegradation in aqueous media Nanosponge hydrogels , buccal films
    Naftifine hydrochloride Creams, gels Poor solubility Microemulsions
    Clotrimazole Creams, lozenges pH-dependent stability Liposomal gels

    Insights :

    • TFH’s low solubility (0.15 mg/mL) has driven innovations like nanosponge hydrogels, which enhance skin retention and permeability . Buccal films with hydroxypropyl methylcellulose (HPMC) provide controlled release for oral candidiasis .
    • Stability-indicating HPLC methods are critical for TFH due to its susceptibility to photodegradation .

    生物活性

    Terbinafine hydrochloride is a synthetic antifungal agent primarily used to treat dermatophyte infections, such as onychomycosis and tinea. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, and safety profile. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    Terbinafine functions as an inhibitor of squalene epoxidase , an enzyme critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, terbinafine disrupts the synthesis of ergosterol, leading to the accumulation of squalene within fungal cells, which ultimately results in cell death. This mechanism is particularly effective against various dermatophytes and yeasts.

    • Chemical Structure : this compound is chemically classified as N-[(2E)-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine hydrochloride.
    • Selectivity : Terbinafine exhibits selectivity for the TASK3 potassium channel, with a pEC50 value of 6.2, indicating its potential role in modulating ion channels in addition to its antifungal properties .

    Efficacy in Clinical Studies

    Numerous clinical studies have evaluated the efficacy of this compound in treating fungal infections:

    Case Study Summaries

    • Treatment of Dermatophytosis :
      • A study involving 194 patients treated with 500 mg of terbinafine daily reported an 87% response rate , with significant improvements observed at 2 and 4 weeks .
      • At the end of 4 weeks, 92% of patients showed over 75% improvement in lesions .
    • Onychomycosis Treatment :
      • In a double-blind study comparing terbinafine (250 mg/day) to itraconazole (400 mg/day), terbinafine achieved a 77% mycological cure rate after 12 months compared to 42% for itraconazole .
      • Relapse rates were significantly lower in patients treated with terbinafine compared to those treated with itraconazole, highlighting its long-term effectiveness .
    • Topical Application :
      • A comparative study found that a topical formulation of terbinafine (1% cream) resulted in an 80% complete cure rate after two weeks for tinea corporis, outperforming other topical antifungals like sertaconazole .

    Safety Profile

    The safety profile of this compound has been extensively studied:

    • Adverse effects are generally mild and include gastrointestinal disturbances and skin reactions. In one study, only 12% of patients reported adverse events, none severe enough to warrant discontinuation .
    • Long-term use has shown minimal side effects, making it a preferred choice for chronic conditions like onychomycosis.

    Comparative Efficacy Table

    Study FocusTerbinafine DosageCure Rate (%)Comparison DrugComparison Cure Rate (%)
    Dermatophytosis500 mg/day87--
    Onychomycosis250 mg/day77Itraconazole42
    Topical Application1% cream80Sertaconazole73.35

    Q & A

    Q. What in silico methods predict this compound’s interactions with biological matrices?

    • Methodology : Molecular docking simulates binding to fungal squalene epoxidase (target protein). MD simulations analyze lipid bilayer penetration using software like GROMACS. QSAR models predict CYP450 inhibition (e.g., CYP2D6 IC50 = 0.2 μM) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Terbinafine Hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Terbinafine Hydrochloride

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。